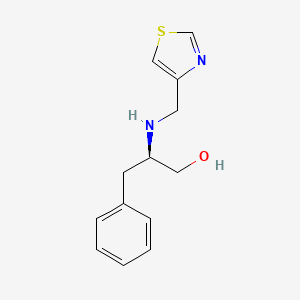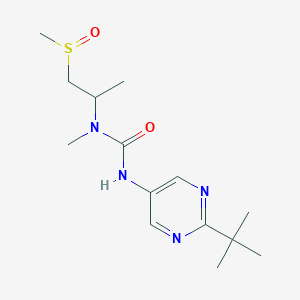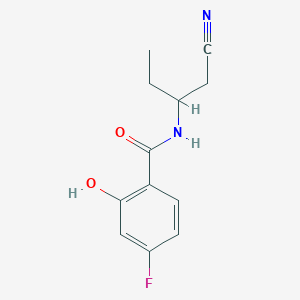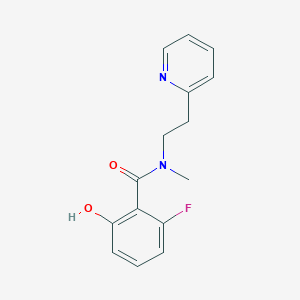![molecular formula C20H26N4O B7633064 3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane, commonly known as EPND, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal applications. EPND is a bicyclic compound that belongs to the class of diazabicyclo compounds. It has been found to exhibit potent activity against several diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of EPND is not fully understood. However, studies have suggested that it acts by inhibiting specific enzymes and receptors involved in disease progression. For example, in cancer cells, EPND has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurological disorders, EPND has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting these enzymes, EPND can prevent disease progression and promote cell survival.
Biochemical and Physiological Effects:
EPND has been found to exhibit several biochemical and physiological effects. In cancer cells, EPND has been shown to induce apoptosis, a process of programmed cell death that is essential for maintaining tissue homeostasis. It has also been found to inhibit cell proliferation by arresting the cell cycle at specific checkpoints. In neurological disorders, EPND has been shown to improve cognitive function by increasing the levels of neurotransmitters such as acetylcholine. Additionally, EPND has shown antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EPND is its potent activity against several diseases. This makes it a potential candidate for the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases. Additionally, EPND has shown low toxicity in animal studies, indicating its potential for use in humans. However, one of the limitations of EPND is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, further studies are needed to fully understand the mechanism of action of EPND and its potential side effects.
Orientations Futures
For research on EPND include further studies to fully understand its mechanism of action, optimization of the synthesis method to increase yield and reduce cost, and clinical trials to evaluate its safety and efficacy in humans. Additionally, EPND can be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Overall, EPND has the potential to be a valuable compound in the development of new drugs for the treatment of several diseases.
Méthodes De Synthèse
EPND can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane with 4-pyrazin-2-yloxybenzaldehyde in the presence of a base. The reaction mixture is then heated to a high temperature, and the resulting product is purified using column chromatography. The purity of the synthesized compound can be determined using analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
EPND has been found to exhibit potent activity against several diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, EPND has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, EPND has shown antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-23-12-9-17-5-6-18(15-23)24(17)14-16-3-7-19(8-4-16)25-20-13-21-10-11-22-20/h3-4,7-8,10-11,13,17-18H,2,5-6,9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAZVMFVTWCHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2CCC(C1)N2CC3=CC=C(C=C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)

![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)



![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)

![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)